N'~2~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is a complex organic compound with the molecular formula C20H13N3O4.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Its potential as an anticancer agent is being explored due to its ability to interact with biological macromolecules.
Industry: It can be used in the development of organic electronic materials and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of ethyl naphtho[2,1-b]furan-2-carboxylate from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate in the presence of potassium carbonate and DMF. This intermediate is then treated with hydrazine hydrate to yield naphtho[2,1-b]furan-2-carbohydrazide. The final step involves the condensation of this intermediate with 3-nitrobenzaldehyde to form the target compound .
Industrial Production Methods
While specific industrial production methods for N’-{3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Mechanism of Action
The mechanism of action of N’-{3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cell death. These interactions make it a promising candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan-2-carbohydrazide: Lacks the nitrobenzylidene group but shares the core structure.
3-nitrobenzylidene derivatives: Compounds with similar nitrobenzylidene moieties but different core structures.
Uniqueness
N’-{3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is unique due to its combination of a naphthofuran core with a nitrobenzylidene group. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other related compounds .
Properties
Molecular Formula |
C20H13N3O4 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H13N3O4/c24-20(22-21-12-13-4-3-6-15(10-13)23(25)26)19-11-17-16-7-2-1-5-14(16)8-9-18(17)27-19/h1-12H,(H,22,24)/b21-12+ |
InChI Key |
HSDFDMSYAUCFSY-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.